2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with an allyl group, a methylphenyl group, and a benzodioxolylacetamide moiety. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
The synthesis of 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyrimidine core, followed by the introduction of the allyl and methylphenyl groups through various substitution reactions. The final step involves the attachment of the benzodioxolylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core may bind to active sites of enzymes, inhibiting their activity. The allyl and methylphenyl groups may enhance the compound’s binding affinity and specificity. The benzodioxolylacetamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 2-{[3-allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- 2-{[3-allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide These compounds share structural similarities but differ in the substitution patterns on the aromatic rings and the nature of the attached functional groups. The unique combination of functional groups in 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide may confer distinct biological activities and chemical reactivity, setting it apart from its analogs.
Properties
Molecular Formula |
C25H21N3O4S2 |
---|---|
Molecular Weight |
491.6g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O4S2/c1-3-10-28-24(30)22-18(16-6-4-15(2)5-7-16)12-33-23(22)27-25(28)34-13-21(29)26-17-8-9-19-20(11-17)32-14-31-19/h3-9,11-12H,1,10,13-14H2,2H3,(H,26,29) |
InChI Key |
YMCLXAYTLJFLIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.